3-(4-Fluorophenylthio)propanoic acid

Description

BenchChem offers high-quality 3-(4-Fluorophenylthio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenylthio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

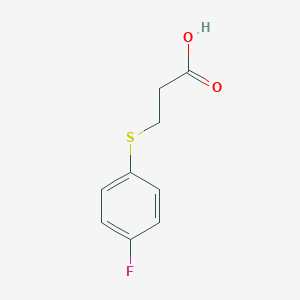

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDINPNNZXJHPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381177 | |

| Record name | 3-(4-fluorophenylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19543-85-2 | |

| Record name | 3-(4-fluorophenylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-(4-Fluorophenylthio)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenylthio)propanoic acid (CAS No. 19543-85-2), a fluorinated organosulfur compound of increasing interest in the fields of medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines robust synthetic protocols, provides a thorough analytical characterization, and explores its potential applications as a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide consolidates essential technical information to facilitate further investigation and application of this valuable building block.

Introduction

3-(4-Fluorophenylthio)propanoic acid is an organic compound featuring a propanoic acid moiety linked to a 4-fluorophenyl group via a thioether linkage.[1] The strategic incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's electronic properties, often enhancing lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1] The thioether bond provides stability and a specific geometry, while the carboxylic acid group offers a reactive handle for a variety of chemical transformations, including amidation and esterification.[1]

This unique combination of functional groups makes 3-(4-Fluorophenylthio)propanoic acid a valuable building block in organic synthesis. It belongs to the broader class of 3-(arylthio)propanoic acids, which are recognized as important intermediates in the synthesis of various biologically active molecules and functional materials.[2] Notably, derivatives of this structural class have been investigated for their potential in developing novel therapeutics. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(4-Fluorophenylthio)propanoic acid is essential for its effective handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 19543-85-2 | N/A |

| Molecular Formula | C₉H₉FO₂S | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Melting Point | 70-72 °C | ChemicalBook |

| Boiling Point (Predicted) | 340.3 ± 27.0 °C | ChemicalBook |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.27 ± 0.10 | ChemicalBook |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | N/A |

Synthesis of 3-(4-Fluorophenylthio)propanoic Acid

The synthesis of 3-(4-Fluorophenylthio)propanoic acid can be efficiently achieved through several reliable methods. Two of the most common and effective approaches are the Thia-Michael addition and copper-catalyzed C-S cross-coupling reactions. The choice of method may depend on the availability of starting materials and desired scale.

Synthesis via Thia-Michael Addition

The Thia-Michael addition is a robust and atom-economical method for forming carbon-sulfur bonds. This approach involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. For the synthesis of the title compound, this translates to the reaction of 4-fluorothiophenol with acrylic acid or its ester derivatives.

Diagram of Thia-Michael Addition Workflow:

Caption: Workflow for the synthesis of 3-(4-Fluorophenylthio)propanoic acid via Thia-Michael addition.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a catalytic amount of a base, for example, triethylamine (0.1 eq).

-

Addition of Michael Acceptor: To the stirred solution, add acrylic acid (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove the catalyst, followed by a brine wash.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The pure 3-(4-Fluorophenylthio)propanoic acid can be obtained by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Synthesis via Copper-Catalyzed C-S Cross-Coupling

Copper-catalyzed cross-coupling reactions provide an alternative and effective route for the formation of the aryl-sulfur bond. This method involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst. For this synthesis, 4-fluoroiodobenzene can be coupled with 3-mercaptopropionic acid.

Diagram of Copper-Catalyzed Cross-Coupling Workflow:

Caption: Workflow for the synthesis of 3-(4-Fluorophenylthio)propanoic acid via copper-catalyzed cross-coupling.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 4-fluoroiodobenzene (1.0 eq), 3-mercaptopropionic acid (1.2 eq), a copper(I) salt such as copper(I) iodide (0.1 eq), and a base like potassium carbonate (2.0 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Reaction Execution: The reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred until the starting materials are consumed, as monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is acidified with a dilute aqueous acid (e.g., 1M HCl) and extracted with an organic solvent like ethyl acetate.

-

Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 3-(4-Fluorophenylthio)propanoic acid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 3-(4-Fluorophenylthio)propanoic acid. The following are the expected analytical data based on its structure and data from analogous compounds.

Note: At the time of this publication, a comprehensive set of experimentally verified spectra for this specific compound was not publicly available. The data presented below is predicted and based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

δ 10.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.35-7.55 ppm (m, 2H): Aromatic protons ortho to the sulfur atom.

-

δ 6.95-7.15 ppm (m, 2H): Aromatic protons meta to the sulfur atom.

-

δ 3.10-3.30 ppm (t, 2H): Methylene protons adjacent to the sulfur atom (-S-CH₂-).

-

δ 2.60-2.80 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).

-

-

¹³C NMR (Predicted):

-

δ ~178 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~162 ppm (d, J ≈ 245 Hz): Aromatic carbon attached to fluorine (C-F).

-

δ ~134 ppm (d, J ≈ 8 Hz): Aromatic carbons ortho to the sulfur atom.

-

δ ~130 ppm: Aromatic carbon attached to the sulfur atom.

-

δ ~116 ppm (d, J ≈ 22 Hz): Aromatic carbons meta to the sulfur atom.

-

δ ~35 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).

-

δ ~29 ppm: Methylene carbon adjacent to the sulfur atom (-S-CH₂-).

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid |

| ~1700 (strong) | C=O stretch of the carboxylic acid |

| ~1600, ~1500 | C=C stretching of the aromatic ring |

| ~1220 | C-F stretch |

| ~1100 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 200.03

-

Key Fragmentation Patterns: Loss of the carboxylic acid group (-COOH, m/z = 45), and cleavage of the thioether linkage.

Potential Applications in Research and Drug Development

3-(4-Fluorophenylthio)propanoic acid is a versatile intermediate with significant potential in several areas of chemical research and development.

Intermediate for Pharmaceutical Synthesis

The structural motifs present in this compound are found in a number of biologically active molecules. The arylthio propanoic acid scaffold is a key component in various pharmaceutical agents.[2] While there are no direct reports on the biological activity of 3-(4-Fluorophenylthio)propanoic acid itself, its structural similarity to precursors of known drugs suggests its utility as a starting material or intermediate. For example, a structurally related compound, 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid, is an intermediate in an improved synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer. This highlights the potential of the 4-fluorophenylthio moiety in the design of pharmacologically active compounds.

Synthesis of Heterocyclic Compounds

3-(Arylthio)propanoic acids are valuable precursors for the synthesis of sulfur-containing heterocyclic compounds. For instance, they can be used in the one-pot synthesis of thiochromen-4-ones, a class of compounds known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. The presence of the fluorine atom on the phenyl ring of the title compound could be leveraged to modulate the biological activity of the resulting heterocyclic structures.

Building Block in Materials Science

The unique electronic properties conferred by the fluorinated arylthio group make this compound a potential building block for the synthesis of novel organic materials. The thioether linkage can be incorporated into polymers or other macromolecular structures, and the fluorine atom can influence properties such as thermal stability and hydrophobicity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(4-Fluorophenylthio)propanoic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(4-Fluorophenylthio)propanoic acid is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Its straightforward synthesis, coupled with the presence of multiple functional groups, makes it an attractive building block for the creation of more complex molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of facilitating its use in further research and development endeavors.

References

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-(4-Fluorophenyl)propionic acid. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

3-(4-Fluorophenylthio)propanoic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2023). Molecules, 28(21), 7339. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenylthio)propanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Characteristics of a Moiety of Interest

In the landscape of pharmaceutical development and materials science, a thorough understanding of a molecule's fundamental physicochemical properties is the bedrock upon which successful innovation is built. This guide provides a detailed exploration of 3-(4-Fluorophenylthio)propanoic acid, a compound of interest due to its structural motifs—a fluorinated phenyl ring linked via a thioether to a propanoic acid—that are prevalent in pharmacologically active agents.[1] The strategic incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the carboxylic acid moiety governs its solubility and potential for salt formation.[1] The thioether linkage, in turn, impacts the overall conformation and stability.[1] This document is designed to provide researchers with a comprehensive reference, detailing not only the known properties of this compound but also the experimental rationale and methodologies required for their validation.

Chemical Identity and Structural Elucidation

3-(4-Fluorophenylthio)propanoic acid is identified by the Chemical Abstracts Service (CAS) number 106636-84-4 . Its molecular formula is C₉H₉FO₂S, corresponding to a molecular weight of 200.23 g/mol .

The structural formula, presented below, reveals a 4-fluorophenyl group attached to a propanoic acid backbone through a sulfur atom.

Caption: 2D Chemical Structure of 3-(4-Fluorophenylthio)propanoic acid.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 3-(4-Fluorophenylthio)propanoic acid. It is important to note that while some data is derived from experimental observation, other values are based on computational predictions and should be treated as estimates pending experimental verification.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉FO₂S | - |

| Molecular Weight | 200.23 g/mol | - |

| CAS Number | 106636-84-4 | - |

| Melting Point | 70-72 °C | [2] |

| Boiling Point | 340.3 ± 27.0 °C | Predicted[2] |

| Density | 1.30 ± 0.1 g/cm³ | Predicted[2] |

| pKa | 4.27 ± 0.10 | Predicted[2] |

| Appearance | Solid | [3] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for the determination of the key physicochemical properties of 3-(4-Fluorophenylthio)propanoic acid. The causality behind the choice of methodology is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 3-(4-Fluorophenylthio)propanoic acid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery, formulation, and synthetic chemistry. A systematic approach to solubility testing can also provide qualitative information about the functional groups present.[4]

Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and common organic solvents such as ethanol, methanol, acetone, and dichloromethane.

-

Procedure:

-

To approximately 25 mg of 3-(4-Fluorophenylthio)propanoic acid in a test tube, add 0.5 mL of the solvent.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups. For carboxylic acids, water solubility is generally observed for compounds with five or fewer carbon atoms.[4]

-

Solubility in 5% NaOH and 5% NaHCO₃ is a strong indicator of an acidic functional group, such as a carboxylic acid, which forms a water-soluble salt.[5]

-

Insolubility in water but solubility in organic solvents indicates a predominantly non-polar character.

-

Caption: Logical workflow for the solubility testing of 3-(4-Fluorophenylthio)propanoic acid.

Determination of Acid Dissociation Constant (pKa)

The pKa is a quantitative measure of the strength of an acid in solution. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a classic and reliable method for pKa determination.[6]

Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of 3-(4-Fluorophenylthio)propanoic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[7] This can be determined from the inflection point of the titration curve.[8]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected Absorptions for 3-(4-Fluorophenylthio)propanoic Acid:

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[9]

-

C-O Stretch (Carboxylic Acid): An absorption in the region of 1210-1320 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

-

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Expected ¹H NMR Chemical Shifts:

-

-COOH Proton: A broad singlet, typically downfield (>10 ppm).[9]

-

Aromatic Protons: Signals in the aromatic region (7.0-8.0 ppm), likely showing splitting patterns consistent with a 1,4-disubstituted benzene ring (two doublets).

-

-S-CH₂- Protons: A triplet around 2.8-3.2 ppm.

-

-CH₂-COOH Protons: A triplet around 2.5-2.9 ppm.

Expected ¹³C NMR Chemical Shifts:

-

-COOH Carbon: A signal in the range of 170-180 ppm.[9]

-

Aromatic Carbons: Signals in the range of 115-140 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

-

-S-CH₂- Carbon: A signal around 30-40 ppm.

-

-CH₂-COOH Carbon: A signal around 30-40 ppm.

Safety and Handling

Based on available safety data for similar compounds, 3-(4-Fluorophenylthio)propanoic acid should be handled with care in a well-ventilated area.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-(4-Fluorophenylthio)propanoic acid. The tabulated data, a combination of experimental and predicted values, offers a starting point for research and development activities. The detailed experimental protocols serve as a practical resource for the in-house validation of these properties, ensuring data integrity and reproducibility. A comprehensive grasp of these fundamental characteristics is paramount for the rational design of new chemical entities and materials.

References

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Chemistry Lab Report 4. (n.d.). Scribd. Retrieved from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. Retrieved from [Link]

-

LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. (2025). Chemsrc. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health. Retrieved from [Link]

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

- Solubility of Organic Compounds. (2023).

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). The University of East Anglia. Retrieved from [Link]

-

Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (2022). Transtutors. Retrieved from [Link]

-

3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. (n.d.). PubChem. Retrieved from [Link]

-

3-(Methylthio)propanoic acid | C4H8O2S | CID 563. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. CAS 19543-85-2: 3-[(4-fluorophenyl)thio]propanoic acid [cymitquimica.com]

- 2. 3-[(4-FLUOROPHENYL)THIO]PROPANOIC ACID CAS#: 19543-85-2 [m.chemicalbook.com]

- 3. 3-(Methylthio)propanoic acid | C4H8O2S | CID 563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. web.williams.edu [web.williams.edu]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (Solved) - Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (1 Answer) | Transtutors [transtutors.com]

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenylthio)propanoic Acid

This guide provides a comprehensive overview of the synthetic routes to 3-(4-Fluorophenylthio)propanoic acid, a valuable intermediate in the development of pharmaceuticals and functional materials. The document is structured to provide not only procedural steps but also the underlying chemical principles and rationale that govern the selection of specific reagents and conditions. This approach is designed to equip researchers, scientists, and drug development professionals with a robust understanding of the synthesis, enabling effective optimization and troubleshooting.

Strategic Overview: Pathways to C-S Bond Formation

The core of synthesizing 3-(4-Fluorophenylthio)propanoic acid involves the formation of a thioether bond between a 4-fluorophenylthio moiety and a three-carbon propanoic acid backbone. Two primary, highly effective strategies dominate this transformation:

-

Strategy A: Thia-Michael Addition (Conjugate Addition): This is an atom-economical approach involving the addition of 4-fluorothiophenol across the activated double bond of acrylic acid. This "click" reaction is often favored for its efficiency and mild reaction conditions.[1][2]

-

Strategy B: Nucleophilic Substitution: This classic method involves the reaction of a 4-fluorothiophenolate salt with a 3-halopropanoic acid, where the thiolate acts as a nucleophile to displace a halide leaving group.

The choice between these strategies often depends on the cost and availability of starting materials, desired reaction scale, and the catalytic systems available. The Thia-Michael addition is generally considered a more modern and "green" approach due to its high atom economy.[3]

In-Depth Analysis: The Thia-Michael Addition Pathway

The thia-Michael addition is a powerful carbon-sulfur bond-forming reaction. Its mechanism can be initiated through two distinct catalytic pathways: base catalysis or nucleophilic catalysis.[4]

Reaction Principle and Mechanism

In the base-catalyzed pathway, a base deprotonates the thiol (4-fluorothiophenol) to form a more potent nucleophile, the thiolate anion. This anion then attacks the β-carbon of the α,β-unsaturated carbonyl system (acrylic acid), followed by protonation of the resulting enolate to yield the final product.[4]

Nucleophilic catalysis, often employing phosphines, involves the initial addition of the catalyst to the Michael acceptor.[2][5] This generates a zwitterionic intermediate which then deprotonates the thiol, creating the reactive thiolate and propagating the reaction.[4]

Detailed Experimental Protocol: Thia-Michael Addition

This protocol is a representative procedure based on established principles for base-catalyzed thia-Michael additions.

Materials:

-

4-Fluorothiophenol

-

Acrylic acid

-

Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)

-

Toluene or Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorothiophenol (1.0 eq) in toluene (or another suitable solvent) under a nitrogen atmosphere.

-

Addition of Reactants: Add acrylic acid (1.05 eq) to the solution.

-

Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add the base catalyst (e.g., TEA, 0.1 eq) dropwise. The reaction is often exothermic.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove the base catalyst) and then with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. datapdf.com [datapdf.com]

- 3. researchgate.net [researchgate.net]

- 4. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

3-(4-Fluorophenylthio)propanoic acid structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 3-(4-Fluorophenylthio)propanoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research is built.[1] 3-(4-Fluorophenylthio)propanoic acid (CAS No. 19543-85-2) is a compound of interest, featuring a flexible propanoic acid chain, a thioether linkage, and a fluorinated aromatic ring.[2][3][4] These functional groups impart specific chemical properties that make it a valuable building block in medicinal chemistry.[4] This guide provides a comprehensive, multi-technique approach to its structural elucidation, designed for researchers and scientists. We will move beyond simple data reporting to explain the causal relationships behind spectral features, creating a self-validating system of evidence to confirm the molecular structure with the highest degree of confidence.

The core objective is to assemble a coherent and irrefutable body of evidence from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement validates the final assignment.

Logical Workflow for Structural Elucidation

The process of elucidating an unknown structure follows a logical progression. We begin with techniques that provide broad, foundational information (like molecular mass and functional groups) and proceed to more detailed methods that map the specific connectivity of atoms.

Caption: Predicted major fragmentation pathways for 3-(4-Fluorophenylthio)propanoic acid in MS.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of the most stable ion. ESI is a soft ionization technique that minimizes premature fragmentation, allowing for clear observation of the molecular ion.

-

Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Processing: Determine the exact mass of the parent ion and calculate the elemental formula. Analyze the MS/MS fragmentation spectrum to identify key daughter ions, comparing them against predicted fragmentation patterns.

Infrared (IR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is an exceptionally powerful and rapid tool for identifying the functional groups present in a molecule. [5][6]The principle rests on the fact that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. For our target molecule, we expect to see clear signatures for the carboxylic acid, the aromatic ring, and the thioether.

Expected Absorptions: The spectrum should display several key peaks that, when taken together, strongly suggest the proposed structure.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Peak Characteristics | Causality |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very Broad, Strong | Extensive intermolecular hydrogen bonding significantly broadens this peak. [7] |

| Aromatic/Aliphatic | C-H stretch | 3100 - 3000 / 3000 - 2850 | Medium / Medium-Weak | Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are just below. |

| Carboxylic Acid | C=O stretch | ~1710 | Strong, Sharp | The carbonyl of a saturated aliphatic carboxylic acid. Its exact position is sensitive to hydrogen bonding. |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium, Multiple Bands | These absorptions are characteristic of the phenyl ring. |

| Thioether | C-S stretch | 710 - 570 | Weak to Medium | This peak is often weak and falls in the complex fingerprint region, making it less diagnostic than others. [8] |

| Fluoroaromatic | C-F stretch | 1250 - 1100 | Strong | The strong electronegativity of fluorine results in a strong, characteristic absorption. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is needed, making this method fast and efficient.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups based on their position, shape, and intensity.

Part 2: High-Resolution Structural Mapping - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. [9][10][11]It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR (¹H, ¹³C, ¹⁹F)

Expertise & Causality: 1D NMR provides a census of the different types of hydrogen, carbon, and fluorine atoms in the molecule. The chemical shift (δ) of each nucleus is determined by its local electronic environment, providing clues to its position within the structure.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃): The proton NMR spectrum will provide information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-e (COOH) | 10.0 - 12.0 | Singlet, Broad | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet. [7][12] |

| H-a (Aromatic) | ~7.40 | Doublet of Doublets | 2H | Protons ortho to the sulfur atom, deshielded by its electron-withdrawing nature and coupled to H-b. |

| H-b (Aromatic) | ~7.05 | Doublet of Doublets | 2H | Protons ortho to the fluorine atom, coupled to H-a. The pattern for H-a and H-b is a classic AA'BB' system for a 1,4-disubstituted ring. |

| H-c (-S-CH₂-) | ~3.15 | Triplet | 2H | Methylene group adjacent to the electron-withdrawing sulfur atom, deshielded. Coupled to H-d. [8] |

| H-d (-CH₂-COOH) | ~2.75 | Triplet | 2H | Methylene group α to the carbonyl, also deshielded. Coupled to H-c. [12] |

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃): The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Assignment | Predicted Shift (δ, ppm) | Rationale |

| C=O | ~178 | The carbonyl carbon of a carboxylic acid is highly deshielded. [12][13] |

| C-F | ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling constant. |

| C-S | ~131 | Aromatic carbon bonded to sulfur. |

| C-H (Aromatic) | ~134 (d, ³JCF ≈ 8 Hz) | Aromatic carbons ortho to sulfur. |

| C-H (Aromatic) | ~116 (d, ²JCF ≈ 21 Hz) | Aromatic carbons ortho to fluorine. |

| -S-CH₂- | ~34 | Aliphatic carbon adjacent to sulfur. [8] |

| -CH₂-COOH | ~29 | Aliphatic carbon α to the carbonyl. [12] |

¹⁹F NMR: A single peak is expected for the fluorine atom, likely appearing as a singlet (or a complex multiplet if proton coupling is resolved) in the standard range for aryl fluorides.

2D NMR (COSY, HSQC, HMBC)

Expertise & Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect. These experiments are crucial for assembling the final structure without ambiguity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two proton signals indicates they are spin-coupled. We expect a clear cross-peak between the triplets at ~3.15 ppm (H-c) and ~2.75 ppm (H-d), confirming the -CH₂-CH₂- fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the overall skeleton. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This allows us to connect the distinct fragments of the molecule.

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Trustworthiness - The Self-Validating System: The power of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must match the count of C and H from NMR. The functional groups identified by IR must be consistent with the chemical shifts observed in NMR. Finally, the connectivity map derived from 2D NMR must account for all observed fragments and functional groups. For example, the crucial HMBC correlation from the methylene protons at H-c (~3.15 ppm) to the aromatic carbon C-S (~131 ppm) unequivocally links the propanoic acid chain to the sulfur atom, and thus to the aromatic ring, confirming the thioether linkage.

Conclusion

The structural elucidation of 3-(4-Fluorophenylthio)propanoic acid is achieved through a systematic and integrated analytical strategy. Mass spectrometry establishes the correct molecular formula, while FTIR spectroscopy confirms the presence of the key carboxylic acid, thioether, and fluoroaromatic functional groups. The definitive atomic arrangement is provided by a suite of NMR experiments. ¹H and ¹³C NMR identify all unique proton and carbon environments, and 2D NMR experiments—especially COSY and HMBC—unambiguously map the connectivity between these atoms. The convergence of data from these orthogonal techniques provides an irrefutable confirmation of the structure, demonstrating a robust and reliable methodology for the characterization of novel small molecules in a research and development setting.

References

-

Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]

-

Kim, J., Lee, S., & Kim, C. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. [Link]

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Spectroscopy of Carboxylic Acids. (n.d.). Oregon State University. [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

-

Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace. [Link]

-

3-(4-Fluorophenylthio)propanoic acid. (n.d.). PubChem. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. [Link]

-

¹H NMR spectra of polycarbonates containing thioether or sulphone.... (n.d.). ResearchGate. [Link]

-

¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm). (n.d.). ResearchGate. [Link]

-

Synthesis, structural and spectroscopic study of aromatic thioester compounds. (n.d.). ResearchGate. [Link]

-

Propanoic acid, 3-[(4-fluorophenyl)thio]-2-hydroxy-2-methyl-. (n.d.). ChemBK. [Link]

- Improved procedure for the synthesis of bicalutamide. (n.d.).

-

Spectroscopy of Ethers. (2023). Chemistry LibreTexts. [Link]

-

Partial 1 H NMR spectra of the (R)-and (S)-MPA thioesters of.... (n.d.). ResearchGate. [Link]

-

3-(4-Fluorophenyl)propionic acid. (n.d.). PubChem. [Link]

-

Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. (n.d.). PrepChem.com. [Link]

- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.).

-

Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). Royal Society of Chemistry. [Link]

-

Ether thioether - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Vaickelioniene, R., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

-

FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. (2023). YouTube. [Link]

-

Functional group profiling of medicinal plants using FTIR spectroscopy. (2025). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Synthesis and Spectroscopic Study of 3-Hydroxy-2-(3-(4- Nitrobenzoyl) Thiouriedo) Propanoic Acid with their Metal Complexes. (n.d.). Digital Repository of University of Kerbala. [Link]

-

Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (n.d.). TSI Journals. [Link]

-

Clark, E. R., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

Sources

- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(4-Fluorophenylthio)propanoic acid | C9H9FO2S | CID 2778889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[(4-FLUOROPHENYL)THIO]PROPANOIC ACID | 19543-85-2 [chemicalbook.com]

- 4. CAS 19543-85-2: 3-[(4-fluorophenyl)thio]propanoic acid [cymitquimica.com]

- 5. azooptics.com [azooptics.com]

- 6. journalwjbphs.com [journalwjbphs.com]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jchps.com [jchps.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Synthetic Elucidation of 3-(4-Fluorophenylthio)propanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(4-Fluorophenylthio)propanoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document presents a detailed prediction of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in foundational spectroscopic principles and comparative analysis with structurally analogous compounds. Furthermore, a robust, field-proven synthetic protocol for the preparation of 3-(arylthio)propanoic acids is detailed, providing a practical framework for researchers. This guide is intended for drug development professionals, researchers, and scientists engaged in the synthesis and characterization of novel organic molecules.

Introduction: The Structural and Functional Significance

3-(4-Fluorophenylthio)propanoic acid belongs to the class of arylthioalkanoic acids, a scaffold that is prevalent in a variety of biologically active molecules and functional materials. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The thioether linkage provides a flexible yet stable connection, while the carboxylic acid moiety offers a handle for further chemical modifications, such as amidation or esterification, and can participate in crucial hydrogen bonding interactions.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds. This guide aims to provide a reliable predictive framework for these spectroscopic features, empowering researchers to confidently identify and utilize this molecule in their work.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-(4-Fluorophenylthio)propanoic acid are detailed below. These predictions are based on established chemical shift theory and data from analogous compounds such as 3-(phenylthio)propanoic acid and 4-fluorothiophenol.

Disclaimer: The following spectral data are predicted and have not been derived from experimental measurement of 3-(4-Fluorophenylthio)propanoic acid. They are intended for guidance and spectral interpretation.

2.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet, the chemical shift of which can be concentration-dependent. |

| ~7.40 | Doublet of Doublets | 2H | Ar-H (ortho to -S-) | These protons are ortho to the electron-donating sulfur atom and will be coupled to the adjacent fluorine and the meta protons. |

| ~7.05 | Triplet | 2H | Ar-H (ortho to -F-) | These protons are ortho to the fluorine atom and will show coupling to the adjacent protons and a characteristic through-space coupling to the fluorine. |

| ~3.20 | Triplet | 2H | -S-CH₂ - | These protons are adjacent to the electron-withdrawing sulfur atom, leading to a downfield shift. They will be split into a triplet by the adjacent methylene group. |

| ~2.75 | Triplet | 2H | -CH₂ -COOH | These protons are alpha to the carbonyl group, which deshields them. They will be split into a triplet by the adjacent methylene group. |

2.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C =O | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region. |

| ~162 (d, ¹JCF ≈ 245 Hz) | C -F | The carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant. |

| ~135 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to -S-) | These aromatic carbons are influenced by the sulfur and will exhibit a smaller three-bond coupling to fluorine. |

| ~130 (d, ⁴JCF ≈ 3 Hz) | Ar-C -S | The ipso-carbon attached to the sulfur will be a doublet with a small four-bond coupling to fluorine. |

| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C (ortho to -F-) | These carbons are adjacent to the fluorine and will show a characteristic two-bond C-F coupling. |

| ~34 | -C H₂-COOH | The carbon alpha to the carbonyl group. |

| ~28 | -S-C H₂- | The carbon adjacent to the sulfur atom. |

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups. The predicted characteristic absorption bands for 3-(4-Fluorophenylthio)propanoic acid are summarized below, based on typical frequencies for carboxylic acids and thioethers.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1490 | Medium | C=C stretch | Aromatic Ring |

| ~1220 | Strong | C-O stretch | Carboxylic Acid |

| ~1150 | Medium | C-F stretch | Fluoroaromatic |

| ~920 | Broad, Medium | O-H bend | Carboxylic Acid |

| ~830 | Strong | C-H out-of-plane bend | 1,4-disubstituted aromatic |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to the fragmentation of 3-(4-Fluorophenylthio)propanoic acid. The predicted major fragments are outlined below.

| m/z | Proposed Fragment | Rationale |

| 200 | [C₉H₉FO₂S]⁺• | Molecular Ion (M⁺•) |

| 155 | [C₉H₈FS]⁺• | Loss of -COOH (45 Da) |

| 127 | [C₆H₄FS]⁺ | Cleavage of the propanoic acid side chain |

| 109 | [C₆H₄F]⁺ | Loss of the thioether and propanoic acid moieties |

Synthesis Protocol

The synthesis of 3-(arylthio)propanoic acids can be reliably achieved through the copper-catalyzed coupling of an aryl iodide with 3-mercaptopropionic acid.[3][4] This method is advantageous due to its use of readily available starting materials and good to excellent yields.

Experimental Workflow

Caption: Synthetic workflow for 3-(4-Fluorophenylthio)propanoic acid.

Detailed Step-by-Step Protocol

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodofluorobenzene (1.0 eq), 3-mercaptopropionic acid (1.2 eq), and copper(I) oxide (0.1 eq).

-

Reaction Execution: Add anhydrous pyridine as the solvent and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Reaction Workup: Upon completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with aqueous HCl (e.g., 2 M) to a pH of approximately 2.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of pyridine).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure 3-(4-Fluorophenylthio)propanoic acid.

Structural Visualization and Fragmentation

The molecular structure and a key predicted fragmentation pathway in mass spectrometry are depicted below.

Caption: Molecular structure of 3-(4-Fluorophenylthio)propanoic acid.

Caption: Predicted key fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a robust, albeit predictive, spectroscopic and synthetic overview of 3-(4-Fluorophenylthio)propanoic acid. The detailed predicted NMR, IR, and MS data, grounded in established chemical principles, offer a valuable resource for the identification and characterization of this compound. The provided synthetic protocol outlines a reliable method for its preparation. It is the author's hope that this guide will facilitate further research and application of this and related molecules in the fields of drug discovery and materials science.

References

-

Kim, S., et al. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 25(21), 5037. Available at: [Link]

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

PubChem. (n.d.). 3-(Phenylthio)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The journey of a potential therapeutic agent from discovery to a marketed drug is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for characterizing a key molecule, 3-(4-Fluorophenylthio)propanoic acid. We will delve into the theoretical underpinnings and provide actionable, detailed protocols for determining its solubility in various media and assessing its stability under forced degradation conditions. This document is designed to be a practical resource for researchers in drug discovery and development, offering insights into experimental design, data interpretation, and the establishment of a robust stability-indicating analytical method.

Introduction: The Critical Role of Solubility and Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic properties of a drug substance are the foundation upon which successful formulations are built. Solubility, the measure of a compound's ability to dissolve in a solvent, and stability, its capacity to resist chemical change over time, are two of the most critical parameters assessed throughout the drug development lifecycle.

Poor aqueous solubility can lead to low and erratic absorption, diminishing the therapeutic efficacy of a drug.[1] Conversely, understanding a compound's solubility profile in various organic solvents is essential for purification, crystallization, and the development of diverse dosage forms.[2]

Stability is intrinsically linked to the safety and potency of a drug product. Degradation can lead to a loss of the active pharmaceutical ingredient (API) and the formation of potentially toxic impurities.[3] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a drug's re-test period or shelf life and to ensure its quality, safety, and efficacy over time.[4][5][6][7]

This guide focuses on 3-(4-Fluorophenylthio)propanoic acid, a molecule of interest in medicinal chemistry.[8] Its structure, featuring a carboxylic acid, a thioether linkage, and a fluorinated aromatic ring, presents a unique set of physicochemical characteristics that warrant a detailed investigation of its solubility and stability.

Physicochemical Properties of 3-(4-Fluorophenylthio)propanoic Acid

A foundational understanding of the molecule's inherent properties is crucial for designing meaningful solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂S | [8] |

| Molecular Weight | 200.23 g/mol | [8] |

| Melting Point | 70-72 °C | ChemicalBook |

| Predicted pKa | 4.27 ± 0.10 | ChemicalBook |

| Appearance | Solid | N/A |

The carboxylic acid moiety (pKa ~4.27) suggests that the solubility of 3-(4-Fluorophenylthio)propanoic acid will be highly pH-dependent. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form, while at pH values above the pKa, it will exist as the more soluble carboxylate anion. The thioether and fluorophenyl groups contribute to the molecule's lipophilicity.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is critical for its progression through the drug development pipeline. We will explore methodologies for determining both kinetic and thermodynamic solubility.

The Rationale Behind Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility is a high-throughput screening method often employed in early drug discovery. It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[1][9] This method provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution and is useful for ranking compounds.[1][10]

-

Thermodynamic Solubility , often referred to as the "gold standard," measures the equilibrium concentration of a compound in a saturated solution.[11] This is a more time- and resource-intensive measurement but provides the true equilibrium solubility value, which is crucial for formulation development and biopharmaceutical classification.[10][11]

Experimental Protocol: Kinetic Solubility Determination (Nephelometry)

This protocol outlines a high-throughput method for determining the kinetic solubility of 3-(4-Fluorophenylthio)propanoic acid using nephelometry, which measures the scattering of light by suspended particles.[1]

Materials:

-

3-(4-Fluorophenylthio)propanoic acid

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(4-Fluorophenylthio)propanoic acid in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Using a multichannel pipette, add a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[10][11]

Materials:

-

3-(4-Fluorophenylthio)propanoic acid (solid)

-

Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

-

Organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate)

-

Glass vials with screw caps

-

Shaking incubator

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid 3-(4-Fluorophenylthio)propanoic acid to separate vials containing a known volume of each solvent (e.g., 1 mL).

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Reporting: The thermodynamic solubility is reported in mg/mL or µg/mL.

Expected Solubility Profile and Data Presentation

The solubility data should be presented in a clear and concise table.

Table 1: Predicted Solubility of 3-(4-Fluorophenylthio)propanoic Acid in Various Solvents

| Solvent | Predicted Solubility (mg/mL) | Method |

|---|---|---|

| Water (pH 2.0) | Low | Thermodynamic |

| Water (pH 7.4) | Moderate to High | Thermodynamic |

| Methanol | High | Thermodynamic |

| Ethanol | High | Thermodynamic |

| Acetonitrile | Moderate | Thermodynamic |

| Ethyl Acetate | Moderate to Low | Thermodynamic |

Diagram 1: Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical information on the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[3][12][13] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][12][13]

Rationale for Stress Conditions

The choice of stress conditions is guided by the chemical structure of 3-(4-Fluorophenylthio)propanoic acid and ICH guidelines.[3][12] The key functional groups susceptible to degradation are the carboxylic acid, the thioether linkage, and the aromatic ring.

-

Hydrolysis: The carboxylic acid can undergo reactions, and the thioether linkage might be susceptible to hydrolysis under extreme pH conditions.

-

Oxidation: The thioether is a primary target for oxidation, potentially forming a sulfoxide and then a sulfone.

-

Photolysis: The aromatic ring and thioether can be susceptible to degradation upon exposure to light.

-

Thermal Stress: Elevated temperatures can accelerate degradation reactions.

Experimental Protocol: Forced Degradation Study

Materials:

-

3-(4-Fluorophenylthio)propanoic acid

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Stock Solution: Prepare a stock solution of 3-(4-Fluorophenylthio)propanoic acid in acetonitrile (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 8 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).

-

Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Also, heat a solution of the drug substance.

-

Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[14]

Key Considerations for Method Development:

-

Column Selection: A C18 column is a common starting point for reversed-phase HPLC.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar or less polar degradants.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is typically used. Mass spectrometry (MS) is invaluable for the identification of unknown degradation products.

-

Peak Purity Analysis: A photodiode array (PDA) detector should be used to assess the peak purity of the parent compound in the stressed samples, ensuring that no degradation products are co-eluting.

Predicted Degradation Pathways

Based on the structure of 3-(4-Fluorophenylthio)propanoic acid, the following degradation pathways are plausible:

-

Oxidation: The primary degradation pathway is likely the oxidation of the thioether to the corresponding sulfoxide and subsequently to the sulfone.

-

Hydrolysis: Under harsh basic conditions, cleavage of the thioether bond could potentially occur.

-

Photodegradation: Complex degradation pathways involving the aromatic ring and thioether are possible.

Diagram 2: Predicted Degradation Pathways

Caption: Predicted degradation pathways for 3-(4-Fluorophenylthio)propanoic acid.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of 3-(4-Fluorophenylthio)propanoic acid. The detailed protocols for kinetic and thermodynamic solubility determination, along with the proposed forced degradation studies, offer a robust starting point for the characterization of this molecule.

The successful execution of these studies will yield critical data to guide formulation development, establish appropriate storage conditions, and ensure the development of a safe and effective drug product. The insights gained from the forced degradation studies will be instrumental in developing and validating a stability-indicating analytical method, a regulatory requirement for all new drug substances.

Further characterization of the solid-state properties (e.g., polymorphism) of 3-(4-Fluorophenylthio)propanoic acid would be a valuable next step, as different crystalline forms can exhibit different solubility and stability profiles.

References

-

U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

PubMed. (2012). In vitro solubility assays in drug discovery. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

SciSpace. (2016). Forced Degradation Studies. [Link]

-

Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

YouTube. (2014). Thioesters. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

-

SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

-

Vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]

-

Royal Society of Chemistry. (2021). Conversion of Esters to Thioesters under Mild Conditions. [Link]

-

National Institutes of Health. (2017). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

National Institutes of Health. (2023). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

-

Chemistry LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2020). 22.9: Thioesters- Biological Carboxylic Acid Derivatives. [Link]

-

National Institutes of Health. (n.d.). phenylalanine degradation/tyrosine biosynthesis | Pathway - PubChem. [Link]

-

National Institutes of Health. (2023). Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1 - PMC. [Link]

-

ResearchGate. (n.d.). Phenylalanine hydroxylation and the tyrosine degradation pathway.... [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). [Link]

-

National Institutes of Health. (n.d.). 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem. [Link]

-

Journal of Chemistry and Technologies. (2023). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]

-

Chemsrc. (n.d.). 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]

-

National Institutes of Health. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

Sources

- 1. Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 2. jetir.org [jetir.org]

- 3. pharmtech.com [pharmtech.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(Phenylthio)propanoic acid | C9H10O2S | CID 222492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Propanoic acid, 3-oxo-3-(phenylthio)- | C9H8O3S | CID 11321516 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 3-(4-Fluorophenylthio)propanoic Acid in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Promising Scaffold

In the landscape of modern drug discovery, the identification and exploration of novel molecular scaffolds with the potential for diverse therapeutic applications is a cornerstone of progress. 3-(4-Fluorophenylthio)propanoic acid, a molecule combining the structural features of an aryl propionic acid and a thioether linkage, represents one such scaffold of significant interest. While its initial recognition has been primarily as a key intermediate in the synthesis of the potent anti-androgen drug, bicalutamide, a deeper analysis of its structural motifs suggests a far broader range of potential applications in medicinal chemistry.[1]

This technical guide provides an in-depth exploration of the potential applications of 3-(4-Fluorophenylthio)propanoic acid, moving beyond its established role as a synthetic precursor. We will delve into its promise as a lead compound for the development of novel anticancer agents and anti-inflammatory drugs. This exploration is grounded in the well-documented biological activities of related aryl propionic acids and thioether-containing compounds.[2][3] The guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, actionable experimental protocols to investigate and validate these potential applications.

Core Rationale: The Significance of Structural Features

The therapeutic potential of 3-(4-Fluorophenylthio)propanoic acid can be rationalized by dissecting its key structural components: the aryl propionic acid moiety and the thioether linkage.

-

Aryl Propionic Acid Moiety: This structural class is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[2][4] The carboxylic acid group is crucial for the anti-inflammatory activity of these compounds, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The aryl group and the propionic acid chain contribute to the molecule's overall physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of this moiety in 3-(4-Fluorophenylthio)propanoic acid strongly suggests a potential for anti-inflammatory and analgesic properties.

-

Thioether Linkage: The thioether (C-S-C) bond is a common feature in a variety of FDA-approved drugs and biologically active molecules.[5] The sulfur atom can engage in various non-covalent interactions with biological targets, and its presence can significantly influence a molecule's metabolic stability and pharmacokinetic profile. In the context of anticancer agents, thioether-containing compounds have demonstrated a range of activities.[6][7]

The combination of these two key features in a single molecule, along with the presence of a fluorine atom which can enhance metabolic stability and binding affinity, makes 3-(4-Fluorophenylthio)propanoic acid a compelling starting point for medicinal chemistry campaigns.

Potential Therapeutic Application 1: Anticancer Drug Development Targeting the Androgen Receptor

The most direct evidence for the anticancer potential of 3-(4-Fluorophenylthio)propanoic acid stems from its use as a precursor for bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[1] Bicalutamide functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), a key driver of prostate cancer cell proliferation. The structural similarity of 3-(4-Fluorophenylthio)propanoic acid to bicalutamide suggests that it and its derivatives could also exhibit affinity for the AR.

Proposed Mechanism of Action: Androgen Receptor Antagonism

The proposed mechanism of action for 3-(4-Fluorophenylthio)propanoic acid derivatives in prostate cancer is the competitive inhibition of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, these compounds can prevent the binding of endogenous androgens like dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that promote tumor growth.

Caption: Proposed mechanism of androgen receptor antagonism.

Experimental Workflow: Evaluation of Androgen Receptor Antagonism

To investigate the potential of 3-(4-Fluorophenylthio)propanoic acid and its derivatives as AR antagonists, a systematic experimental approach is required.